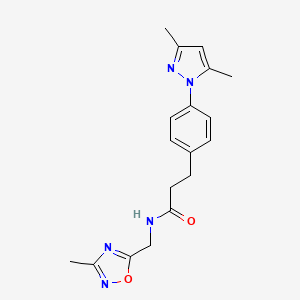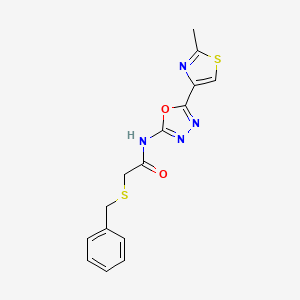
(2Z)-2-(2-iodobenzylidene)hydrazinecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2Z)-2-(2-iodobenzylidene)hydrazinecarboximidamide” is a chemical compound with the molecular formula C8H9IN4. It has a molecular weight of 288.0883 .
Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on its chemical structure and the conditions under which it is reacted . Without specific information on its reactivity, it’s difficult to provide a detailed analysis.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, reactivity, and stability. These properties can be determined experimentally or predicted using computational methods. Unfortunately, specific physical and chemical properties for “this compound” are not available in the sources I found .
Scientific Research Applications
Fluorescent Chemosensors for Metal Ions
Hydrazine derivatives, such as Bis(2-hydroxybenzylidene)-[1,1'-biphenyl]-2,2'-dicarbohydrazide, have been synthesized to act as turn-on fluorescent chemosensors. These sensors exhibit selective sensing properties towards metal ions like Al3+ and Zn2+ through UV-visible spectroscopy, fluorometric techniques, and visible color changes. This application is crucial for environmental monitoring and biochemical studies where metal ion detection is necessary (Hoque et al., 2022).
Corrosion Inhibition
Aromatic hydrazide derivatives have shown significant potential as corrosion inhibitors for mild steel in acidic environments. Studies using 2-(3,4,5-trimethoxybenzylidene) hydrazinecarbothioamide (TMBHC) have demonstrated high inhibition efficiency, acting as a mixed type of inhibitor and following Langmuir’s adsorption isotherm. This is pivotal for protecting infrastructures and machinery in industries against corrosion (Kumari et al., 2017).
Synthesis of Aromatic Compounds
Hydrazinecarboximidamide derivatives are used in the synthesis of aromatic compounds, such as 1-Aryl-1H-indazoles, through intramolecular amination. These processes are facilitated by reagents like potassium tert-butoxide, highlighting the derivatives' role in creating complex organic structures, which are valuable in pharmaceuticals and materials science (Esmaeili-Marandi et al., 2014).
Anti-corrosion Coatings
Bisbenzylidene cyclopentanone and cyclohexanone-functionalized polybenzoxazine nanocomposites, related to hydrazine derivatives, have been investigated for their effectiveness as anti-corrosion coatings on mild steel. These materials offer superior corrosion resistance, highlighting the potential of hydrazine derivatives in developing new materials for protective coatings (Mohamed et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
2-[(Z)-(2-iodophenyl)methylideneamino]guanidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IN4/c9-7-4-2-1-3-6(7)5-12-13-8(10)11/h1-5H,(H4,10,11,13)/b12-5- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRCAINIXIYUXCY-XGICHPGQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NN=C(N)N)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N\N=C(N)N)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2761077.png)
![4-(1H-benzo[d]imidazol-2-yl)-N-(5-chloro-2-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B2761078.png)
![2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3-phenyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2761079.png)

![1-(2,6-Difluorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2761083.png)
![{2-Oxaspiro[4.5]decan-3-yl}methanamine](/img/structure/B2761084.png)
![7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]purine-2,6-dione](/img/structure/B2761086.png)
![2-methoxy-5-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2761087.png)

![N-[(4-methylphenyl)methyl]-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2761092.png)
![2-chloro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-4-nitrobenzamide](/img/structure/B2761094.png)
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}acetamide](/img/structure/B2761095.png)


